4-Fluoro-3-methoxyphenylacetic acid

Regioisomer differentiation Solid-state properties Recrystallization

4-Fluoro-3-methoxyphenylacetic acid (CAS 946713-86-6) is a disubstituted phenylacetic acid derivative bearing a fluorine atom at the para position and a methoxy group at the meta position of the aromatic ring. With a molecular formula C₉H₉FO₃ and molecular weight ~184.16 g/mol, this compound serves as a versatile carboxylic acid building block in medicinal chemistry and organic synthesis.

Molecular Formula C9H9FO3
Molecular Weight 184.16 g/mol
CAS No. 946713-86-6
Cat. No. B1328159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-3-methoxyphenylacetic acid
CAS946713-86-6
Molecular FormulaC9H9FO3
Molecular Weight184.16 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CC(=O)O)F
InChIInChI=1S/C9H9FO3/c1-13-8-4-6(5-9(11)12)2-3-7(8)10/h2-4H,5H2,1H3,(H,11,12)
InChIKeyYNNVYROHVVBVFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-3-methoxyphenylacetic Acid (CAS 946713-86-6): Procurement-Relevant Baseline Profile


4-Fluoro-3-methoxyphenylacetic acid (CAS 946713-86-6) is a disubstituted phenylacetic acid derivative bearing a fluorine atom at the para position and a methoxy group at the meta position of the aromatic ring . With a molecular formula C₉H₉FO₃ and molecular weight ~184.16 g/mol, this compound serves as a versatile carboxylic acid building block in medicinal chemistry and organic synthesis . Its bifunctional substitution pattern—combining an electron-withdrawing fluorine with an electron-donating methoxy group—creates a unique electronic profile that distinguishes it from mono-substituted or regioisomeric analogs, making it a strategic intermediate for fragment-based drug discovery and the synthesis of substituted phenylacetamides targeting non-alcoholic steatohepatitis (NASH) .

Why 4-Fluoro-3-methoxyphenylacetic Acid Cannot Be Generically Substituted by In-Class Analogs


Despite sharing a phenylacetic acid core, simple substitution with 3-methoxyphenylacetic acid, 4-fluorophenylacetic acid, or the 3-fluoro-4-methoxy regioisomer is not equivalent in downstream applications. The specific 4-fluoro/3-methoxy arrangement alters both solid-state properties (melting point differing by >40 °C from the non-fluorinated analog) and solution-phase reactivity, as demonstrated by the 98% yield achieved in copper-catalyzed decarboxylative cyanation—a transformation where electronic effects of substituents directly govern reaction efficiency [1]. Substituting a regioisomer or mono-substituted analog without validating these parameters risks altered crystallinity, divergent reaction yields, and compromised structure-activity relationships in drug discovery programs relying on the precise spatial orientation of the fluorine and methoxy groups .

4-Fluoro-3-methoxyphenylacetic Acid: Quantitative Differentiation Evidence vs. Closest Analogs


Melting Point Differentiation: 4-Fluoro-3-methoxy vs. 3-Fluoro-4-methoxy Regioisomer vs. Non-Fluorinated Analog

The melting point of 4-fluoro-3-methoxyphenylacetic acid (103–107 °C) falls between that of 3-methoxyphenylacetic acid (65–69 °C) and 3-fluoro-4-methoxyphenylacetic acid (111–113 °C), demonstrating that the 4-fluoro/3-methoxy substitution pattern confers distinct solid-state packing relative to both the non-fluorinated and regioisomeric forms [1][2].

Regioisomer differentiation Solid-state properties Recrystallization

Synthetic Efficiency: 98% Yield in Decarboxylative Cyanation vs. Class-Level Baseline

Under standardized copper-catalyzed aerobic decarboxylative ammoxidation conditions (Cu(TFA)₂ 20 mol%, urea 3 equiv, DMSO, O₂, 120 °C), 4-fluoro-3-methoxyphenylacetic acid is converted to 4-fluoro-3-methoxybenzonitrile in 98% isolated yield—a value at the upper end of the substrate scope where yields range from good to excellent across phenylacetic acid derivatives [1][2].

Decarboxylative cyanation Benzonitrile synthesis Copper catalysis

Fragment-Based Drug Discovery Scaffold Status vs. Mono-Substituted Analogs

4-Fluoro-3-methoxyphenylacetic acid is explicitly classified and marketed as a fragment molecule for FBDD applications, providing a conformationally defined scaffold with dual hydrogen-bond acceptors (fluorine atom and methoxy oxygen) and a carboxylic acid anchor point for molecular linking, expansion, and modification . This contrasts with 4-fluorophenylacetic acid (single fluorine) and 3-methoxyphenylacetic acid (single methoxy), which offer fewer functional handles for fragment elaboration.

Fragment-based drug discovery Scaffold Molecular linking

Commercially Available Purity Specification: 97%+ vs. Regioisomer Offerings

4-Fluoro-3-methoxyphenylacetic acid is commercially available at a minimum purity of 97% (HPLC) from multiple suppliers including Apollo Scientific and Bidepharm, with accompanying batch-specific QC documentation (NMR, HPLC, GC) . The 3-fluoro-4-methoxy regioisomer is offered at comparable purity (98% min, HPLC), but the 3-methoxyphenylacetic acid analog is commonly supplied at 97–99% with significantly different physical properties [1].

Purity specification Procurement Quality control

4-Fluoro-3-methoxyphenylacetic Acid: Evidence-Backed Application Scenarios for Scientific and Industrial Users


Synthesis of 4-Fluoro-3-methoxybenzonitrile via High-Yield Decarboxylative Cyanation

Researchers requiring 4-fluoro-3-methoxybenzonitrile as a synthetic intermediate can leverage the 98% isolated yield of the copper-catalyzed decarboxylative cyanation of 4-fluoro-3-methoxyphenylacetic acid [1]. This near-quantitative transformation, validated under O₂ atmosphere with urea as the nitrogen source, provides a direct, environmentally benign route to the nitrile without toxic cyanide reagents, making this phenylacetic acid derivative the preferred starting material over alternative precursors that may require harsher conditions or give lower yields [1].

Fragment-Based Drug Discovery Targeting NASH and Metabolic Diseases

As a commercially available fragment molecule with a 4-fluoro-3-methoxy substitution pattern, this compound serves as a validated scaffold for the design of substituted phenylacetamides with activity against non-alcoholic steatohepatitis (NASH) . The dual hydrogen-bond acceptors (fluorine and methoxy) and the carboxylic acid anchor provide multiple vectors for fragment growth, making it a strategic choice for medicinal chemistry teams building focused fragment libraries for FXR or related metabolic targets .

Regioisomer-Specific Structure-Activity Relationship (SAR) Studies

The distinct melting point (103–107 °C) and electronic profile of 4-fluoro-3-methoxyphenylacetic acid, compared to its 3-fluoro-4-methoxy regioisomer (mp 111–113 °C) and non-fluorinated analog (mp 65–69 °C), make it an essential compound for systematic SAR exploration of phenylacetic acid-derived bioactive molecules [1][2]. Procurement of the correct regioisomer with batch QC documentation minimizes the risk of confounding biological data due to isomer contamination [2].

Copper-Catalyzed Methodology Development Using Halo-Substituted Substrates

The successful 98% conversion of 4-fluoro-3-methoxyphenylacetic acid under aerobic copper catalysis confirms the compatibility of fluoroaryl substrates with this methodology [1]. Researchers developing new decarboxylative coupling reactions can use this compound as a representative electron-rich halo-substituted phenylacetic acid to benchmark substrate scope and functional group tolerance, given the retained fluorine handle for subsequent cross-coupling transformations [1].

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